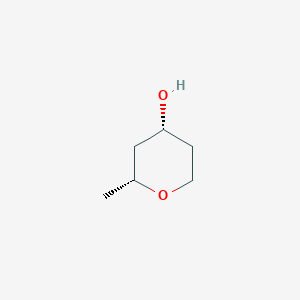

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)-

Description

The compound 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- is a chiral, oxygen-containing heterocycle with a hydroxyl group at position 4, a methyl substituent at position 2, and a cis-configuration at the stereogenic centers.

Key features of the compound include:

- Molecular formula: Likely C₆H₁₂O₂ (inferred from analogs like 4-Methyltetrahydro-2H-pyran-2-ol, C₆H₁₂O₂ ).

- Stereochemistry: The (2S-cis) configuration implies specific spatial arrangements affecting reactivity and biological activity.

- Functional groups: A hydroxyl group at C4 and a methyl group at C2, influencing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name |

(2R,4R)-2-methyloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPKAPJNEIKPGV-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821720-33-5 | |

| Record name | rac-(2R,4R)-2-methyloxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- can be achieved through various methods. . This method leverages the valence isomerism between 2H-pyrans and 1-oxatrienes, allowing for the formation of the desired pyran structure under controlled conditions.

Industrial Production Methods

In an industrial setting, the Prins cyclization reaction is often employed to produce 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- . This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst, leading to the formation of the pyran ring. The reaction conditions, such as temperature and catalyst concentration, are carefully optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Typical nucleophiles include halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The following table highlights structural analogs, focusing on substituent positions and stereochemistry:

Key Observations :

- Substituent Effects : Methyl or alkyl groups at C2 or C4 increase molecular weight and hydrophobicity. For example, the 2-methylpropyl substituent in raises the molecular weight to 172.26 compared to 116.16 in .

- Stereochemical Impact : The (2S-cis) configuration of the target compound likely enhances enantioselectivity in synthesis compared to its (2R-trans) isomer .

Physicochemical Properties

The hydroxyl group at C4 and substituents significantly influence physical properties:

Key Insight: The hydroxyl position (C4 vs.

Biological Activity

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)-, also known as cis-2-methyltetrahydropyran-4-ol, is a chemical compound with the molecular formula C10H20O2 and a molecular weight of approximately 172.26 g/mol. This compound is part of the pyran family, characterized by a six-membered ring containing an oxygen atom. Its unique structural configuration, particularly the tetrahydro-2-methyl group in the cis orientation, contributes to its distinct chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of 2H-Pyran-4-ol exhibit significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for pharmaceutical development in treating infections. For instance, it has been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibitory concentrations .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2H-Pyran-4-ol has been studied for its anti-inflammatory effects . Research suggests that this compound can modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. In vitro studies have indicated that it may lower the production of pro-inflammatory cytokines, thereby suggesting a therapeutic role in conditions like arthritis and other inflammatory disorders .

Safety Profile

The safety profile of 2H-Pyran-4-ol is favorable. Studies have indicated that it is not genotoxic and does not exhibit skin sensitization potential. Toxicity assessments suggest a good safety margin for repeated exposure, making it suitable for further development in pharmaceutical applications .

The biological activity of 2H-Pyran-4-ol can be attributed to its ability to interact with various biological targets:

- Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Cytokine Modulation: It may influence signaling pathways involved in inflammation, reducing the release of inflammatory mediators.

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of 2H-Pyran-4-ol against various bacterial strains, researchers found that at concentrations ranging from 50 to 200 µg/mL, the compound exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria. The study concluded that 2H-Pyran-4-ol could serve as a potential lead compound for developing new antimicrobial agents .

Case Study: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of 2H-Pyran-4-ol involved testing its effects on human monocytic cells. The results demonstrated that treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-α) production by approximately 40%, indicating a strong potential for therapeutic application in managing inflammatory conditions .

Q & A

Basic Question

- TGA/DSC : Thermogravimetric analysis (heating rate 10°C/min under N) identifies decomposition onset temperatures .

- Py-GC/MS : Pyrolysis at 500°C coupled with mass spectrometry detects volatile degradation products (e.g., aldehydes or ketones) .

For related compounds (e.g., CAS 55783-00-1), decomposition above 200°C generates CO and water, suggesting similar behavior for the target compound .

How do solvent polarity and proticity affect the compound’s conformational equilibrium?

Advanced Question

In polar aprotic solvents (e.g., DMSO), intramolecular hydrogen bonding stabilizes the chair conformation, as observed in NMR (sharp singlet for axial methyl groups) . In protic solvents (e.g., MeOH), solvent interactions disrupt H-bonding, leading to boat conformers. Solvent-dependent NMR chemical shifts (e.g., δ 70–75 ppm for C4-OH) validate these changes . MD simulations (AMBER force field) further illustrate solvent-shell effects .

What are the challenges in scaling up enantioselective syntheses of this compound?

Advanced Question

- Catalyst loading : Asymmetric methods often require expensive chiral catalysts (e.g., Jacobsen’s salen complexes). Heterogenized catalysts on silica or polymers improve recyclability .

- Purification : Diastereomeric byproducts (e.g., 2R-cis isomers) necessitate chiral stationary phase chromatography, which is cost-prohibitive at scale .

- Process safety : Exothermic cyclization steps require controlled addition protocols to avoid thermal runaway .

How can contradictory bioactivity data across structural analogs be reconciled?

Advanced Question

Discrepancies in biological assays (e.g., antimicrobial activity) may stem from stereochemical variations or substituent effects. For example:

- The 2-isobutyl-4-methyltetrahydropyran-4-ol derivative (CAS 724776-60-7) shows higher antifungal activity than phenyl-substituted analogs due to increased lipophilicity .

- Use QSAR models to correlate logP values and substituent electronic parameters (Hammett σ) with bioactivity . Validate via isothermal titration calorimetry (ITC) to measure binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.